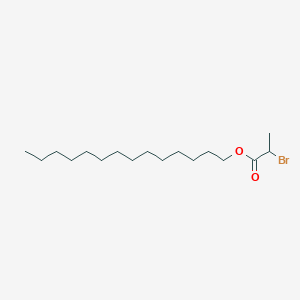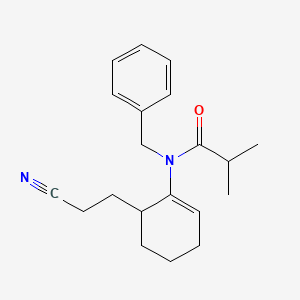![molecular formula C15H11FO2Te B14404209 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid CAS No. 84144-24-1](/img/structure/B14404209.png)
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound that features a tellurium atom bonded to a fluorophenyl group and a phenylprop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3-fluorophenyl tellurium trichloride with phenylprop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tellanyl bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing acids.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of new organotellurium compounds with different functional groups.
Applications De Recherche Scientifique
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of biochemical pathways. The compound may also exert its effects by generating reactive oxygen species (ROS) through redox reactions, which can induce cellular damage or apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the tellurium atom.
Phenylprop-2-enoic acid: Similar backbone structure but without the fluorophenyl and tellanyl groups.
Tellurium-containing compounds: Other organotellurium compounds with different substituents.
Uniqueness
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid is unique due to the presence of both fluorophenyl and tellanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84144-24-1 |
|---|---|
Formule moléculaire |
C15H11FO2Te |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)tellanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11FO2Te/c16-12-7-4-8-13(9-12)19-14(10-15(17)18)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
Clé InChI |
RBNOYSAJNGPTKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)O)[Te]C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


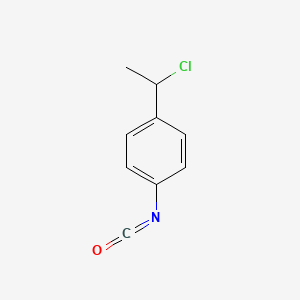
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
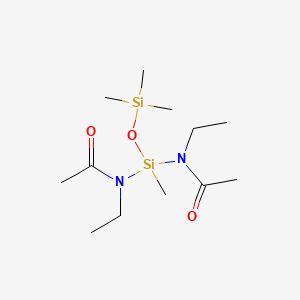
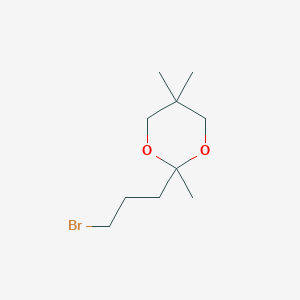
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

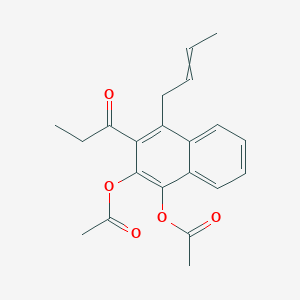

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
